molecular formula C15H24N2O2 B6895844 1-[(2S)-2-(2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-1-carbonyl)pyrrolidin-1-yl]ethanone

1-[(2S)-2-(2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-1-carbonyl)pyrrolidin-1-yl]ethanone

Cat. No.: B6895844
M. Wt: 264.36 g/mol
InChI Key: GVFCLIZVVFLSMS-RUXDESIVSA-N
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Description

1-[(2S)-2-(2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-1-carbonyl)pyrrolidin-1-yl]ethanone is a complex organic compound with a unique structure that includes a cyclopenta[b]pyridine ring fused with a pyrrolidine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2S)-2-(2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-1-carbonyl)pyrrolidin-1-yl]ethanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Cyclopenta[b]pyridine Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by hydrogenation to saturate the ring.

    Attachment of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with a halogenated precursor of the cyclopenta[b]pyridine.

    Final Coupling: The ethanone group is then attached through an acylation reaction, typically using an acyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. Continuous flow reactors might be employed to ensure consistent production and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenated derivatives and strong nucleophiles like amines or thiols are typically used.

Major Products:

    Oxidation: N-oxides and hydroxylated derivatives.

    Reduction: Alcohols and reduced nitrogen-containing compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2S)-2-(2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-1-carbonyl)pyrrolidin-1-yl]ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity. The pathways involved could include modulation of neurotransmitter systems or inhibition of specific enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Compared to other compounds with similar structures, 1-[(2S)-2-(2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-1-carbonyl)pyrrolidin-1-yl]ethanone is unique due to its specific ring fusion and functional groups. Similar compounds might include:

    Cyclopenta[b]pyridine derivatives: These compounds share the core structure but differ in functional groups.

    Pyrrolidine derivatives: Compounds with a pyrrolidine ring but different substituents.

This compound’s unique combination of rings and functional groups gives it distinct chemical and biological properties, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

1-[(2S)-2-(2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-1-carbonyl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-11(18)16-9-4-8-14(16)15(19)17-10-3-6-12-5-2-7-13(12)17/h12-14H,2-10H2,1H3/t12?,13?,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFCLIZVVFLSMS-RUXDESIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1C(=O)N2CCCC3C2CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC[C@H]1C(=O)N2CCCC3C2CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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